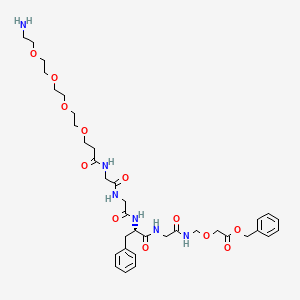

NH2-PEG4-GGFG-CH2-O-CH2-Cbz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H52N6O12 |

|---|---|

Molecular Weight |

760.8 g/mol |

IUPAC Name |

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |

InChI |

InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1 |

InChI Key |

SCIFTLOEYHVCOP-PMERELPUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the linker molecule NH2-PEG4-GGFG-CH2-O-CH2-Cbz, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying processes.

Core Mechanism of Action: A Multi-stage Process

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its mechanism of action can be dissected into a series of sequential events, beginning with ADC internalization and culminating in the release of the active therapeutic agent.

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence is the cornerstone of this linker's functionality, acting as a substrate for lysosomal proteases, primarily cathepsins, which are often upregulated in the tumor microenvironment.[1][2][3] The GGFG linker is notably employed in the highly successful ADC, Trastuzumab deruxtecan (B607063) (DS-8201a).[3][4]

The process unfolds as follows:

-

ADC Internalization: An ADC utilizing this linker binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[1] While Cathepsin B can also cleave GGFG, it does so with minimal activity compared to Cathepsin L.[1] The cleavage occurs at the amide bond between the C-terminal glycine (B1666218) and the self-immolative aminomethoxy moiety.[3]

-

Self-Immolation and Payload Release: The enzymatic cleavage initiates a spontaneous 1,6-elimination reaction within the aminomethoxy spacer (-CH2-O-CH2-). This self-immolative cascade results in the release of the conjugated cytotoxic payload in its active form.

The polyethylene (B3416737) glycol (PEG4) portion of the linker enhances its hydrophilic properties, which can improve the solubility and pharmacokinetic profile of the resulting ADC.[5] The carboxybenzyl (Cbz) group is a protecting group for the terminal amine, utilized during the synthesis of the linker and subsequently removed to allow for conjugation to a payload.[5][6][7]

Signaling Pathway of a Common Payload: Deruxtecan (DXd)

A frequent payload conjugated to GGFG-based linkers is deruxtecan (DXd), a potent topoisomerase I inhibitor.[8] Upon its release, DXd, being membrane-permeable, can exert its cytotoxic effects not only on the target cancer cell but also on neighboring tumor cells, a phenomenon known as the bystander effect.[2][9]

The intracellular signaling pathway initiated by DXd is as follows:

-

Nuclear Translocation: Released DXd translocates to the nucleus of the cancer cell.

-

Topoisomerase I Inhibition: DXd binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of single-strand breaks.

-

DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to DNA double-strand breaks during DNA replication, triggering a DNA damage response and ultimately leading to apoptotic cell death.

Quantitative Data

The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. Below is a summary of available quantitative data for GGFG-based linkers.

| Parameter | Value | Species | Comments |

| In Vitro Plasma Stability | |||

| Payload Release from Trastuzumab Deruxtecan | ~2.1% after 21 days | Human | Demonstrates high stability of the GGFG linker in plasma, minimizing off-target toxicity.[10] |

| Enzymatic Cleavage | |||

| GGFG Cleavage by Cathepsin L | Nearly complete release within 72 hours | In Vitro | Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[1] |

| Cytotoxicity | |||

| Deruxtecan (DXd) Potency | ~10-fold higher than SN-38 | In Vitro | DXd is a highly potent topoisomerase I inhibitor.[8] |

Experimental Protocols

In Vitro Cathepsin Cleavage Assay

Objective: To determine the rate and extent of payload release from a GGFG-containing ADC in the presence of purified cathepsins.

Materials:

-

GGFG-ADC conjugate

-

Recombinant human Cathepsin B and Cathepsin L

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the GGFG-ADC in an appropriate solvent (e.g., DMSO).

-

Activate the cathepsin enzyme according to the manufacturer's instructions.

-

In a microcentrifuge tube, combine the assay buffer and the GGFG-ADC. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the activated cathepsin.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution to stop the reaction.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Calculate the percentage of payload release at each time point relative to a fully hydrolyzed control.

Plasma Stability Assay

Objective: To assess the stability of the GGFG-ADC in plasma and determine the extent of premature payload release.

Materials:

-

GGFG-ADC conjugate

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Spike the GGFG-ADC into human plasma at a final concentration of, for example, 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of the plasma.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload and intact ADC.

-

Calculate the percentage of released payload over time.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the GGFG-ADC on cancer cell lines.

Materials:

-

Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Complete cell culture medium

-

GGFG-ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the GGFG-ADC, unconjugated antibody, and free payload in complete culture medium.

-

Remove the existing medium from the cells and add the different concentrations of the test articles.

-

Incubate the plate for a period that allows for ADC processing and payload-induced cell death (e.g., 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of a GGFG-linked ADC with a DXd payload.

Experimental Workflow Diagram

Caption: General experimental workflow for the development and evaluation of a GGFG-linked ADC.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound [smolecule.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. google.com [google.com]

- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 10. researchgate.net [researchgate.net]

GGFG Peptide Sequence as a Protease-Cleavable Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence as a protease-cleavable linker, primarily focusing on its application in the field of antibody-drug conjugates (ADCs).

Introduction

The GGFG peptide is a cathepsin-cleavable linker that has gained significant attention in the design of ADCs. Its strategic advantage lies in its remarkable stability in systemic circulation, coupled with its efficient cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A prime example of its successful application is in the highly effective ADC, Trastuzumab deruxtecan (B607063) (Enhertu®), where the GGFG linker connects the HER2-targeting antibody to a potent topoisomerase I inhibitor.[1][2][3]

Mechanism of Cleavage and Payload Release

The GGFG linker is specifically designed to be recognized and cleaved by lysosomal proteases, predominantly cathepsins. While both Cathepsin B and Cathepsin L can cleave the GGFG sequence, studies suggest that Cathepsin L is particularly efficient, enabling almost complete release of the payload within 72 hours.[4][5] The cleavage typically occurs between the phenylalanine (Phe) and the C-terminal glycine (B1666218) (Gly) residue.

Upon ADC internalization into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active cathepsins lead to the hydrolysis of the peptide bond within the GGFG linker. This cleavage event initiates the release of the cytotoxic payload, which can then exert its therapeutic effect. In many ADC designs, the GGFG linker is attached to a self-immolative spacer, which, upon cleavage of the peptide, spontaneously decomposes to release the unmodified, active drug.

Quantitative Data

Cleavage Specificity

The GGFG linker is primarily cleaved by lysosomal cysteine proteases of the cathepsin family.

| Protease | Cleavage Activity | Notes |

| Cathepsin L | High | Considered the primary enzyme for GGFG cleavage, showing near-complete payload release in 72 hours.[4] |

| Cathepsin B | Moderate | Also contributes to the cleavage of the GGFG linker within the lysosome.[4][5] |

| Legumain | Not reported | No significant evidence suggests legumain as a primary protease for GGFG cleavage. |

Plasma Stability

The GGFG linker exhibits high stability in plasma, which is a critical feature for ADCs to prevent premature payload release and associated systemic toxicity.

| ADC | Plasma Source | Stability Metric | Result | Reference |

| Trastuzumab deruxtecan (DS-8201a) | Human | % Drug Release after 21 days | ~2.1% | [6] |

| Trastuzumab deruxtecan (DS-8201a) | Mouse, Rat | % Drug Release after 21 days | ~1-2% | [3] |

| Trastuzumab deruxtecan | - | Half-life | Approximately 6 days | [7] |

Experimental Protocols

Solid-Phase Synthesis of a Maleimide-GGFG Linker

This protocol describes a general method for the solid-phase synthesis of a GGFG peptide linker functionalized with a maleimide (B117702) group for subsequent conjugation to an antibody.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Maleimido-propionic acid

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Peptide Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Peptide Coupling (Phe): Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Fmoc Deprotection: Repeat step 2.

-

Peptide Coupling (Gly): Repeat step 3.

-

Fmoc Deprotection: Repeat step 2.

-

Maleimide Functionalization: Dissolve Maleimido-propionic acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and then DCM.

-

Cleavage and Purification: Treat the resin with the cleavage cocktail for 2 hours. Precipitate the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.

Conjugation of Maleimide-GGFG-Payload to an Antibody

This protocol outlines the conjugation of a pre-prepared Maleimide-GGFG-Payload construct to the cysteine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in PBS buffer

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Maleimide-GGFG-Payload dissolved in DMSO

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2 hours.

-

Conjugation: Add the Maleimide-GGFG-Payload solution (e.g., 5-10 molar excess) to the reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and SEC-HPLC.

In Vitro Cathepsin B Cleavage Assay

This protocol provides a general method for assessing the cleavage of a GGFG-containing ADC by Cathepsin B.

Materials:

-

GGFG-ADC

-

Recombinant human Cathepsin B

-

Activation buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

Assay buffer: 25 mM MES, pH 5.5

-

Quenching solution: Acetonitrile with 0.1% formic acid

-

HPLC-MS system

Procedure:

-

Cathepsin B Activation: Activate Cathepsin B by incubating it in the activation buffer at 37°C for 15 minutes.

-

Cleavage Reaction: In a microcentrifuge tube, mix the activated Cathepsin B with the GGFG-ADC in the assay buffer. The final concentrations should be optimized but can start at approximately 1 µM ADC and 100 nM Cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

-

Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact ADC, the cleaved payload, and any intermediates. Monitor the decrease in the intact ADC peak and the increase in the released payload peak over time to determine the cleavage kinetics.

Visualizations

Caption: Intracellular trafficking and mechanism of action of an ADC with a GGFG cleavable linker.

Caption: Enzymatic cleavage of the GGFG linker by cathepsins.

Caption: Workflow for the solid-phase synthesis of a maleimide-GGFG linker.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Trastuzumab deruxtecan for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) group is a cornerstone amine-protecting group in the field of organic synthesis, particularly in peptide synthesis and the development of complex bioconjugates.[1][2][3] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Cbz group was instrumental in advancing controlled peptide chemistry.[1] Its robustness, coupled with mild removal conditions, makes it a highly valuable tool for chemists aiming to prevent unwanted side reactions at amine functionalities during multi-step synthetic processes.[2][4] This guide provides a comprehensive technical overview of the Cbz group's function, its application in bioconjugation, detailed experimental protocols, and comparative data.

Core Function and Mechanism of Action

The primary function of the Cbz group is to mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[5] This protection is crucial for preventing amines from interfering with reactions occurring at other sites within a molecule.[6]

1.1. Protection of Amines

The introduction of the Cbz group is typically achieved by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.[3][5] This reaction, often performed under Schotten-Baumann conditions (using an aqueous base like sodium bicarbonate or sodium carbonate), proceeds via a nucleophilic attack of the amine on the highly reactive carbonyl carbon of the chloroformate.[1] The reaction liberates HCl, which is neutralized by the base.[1] To avoid potential racemization of chiral amino acids at high pH, a mixed buffer system (e.g., Na₂CO₃:NaHCO₃) can be used to maintain the pH between 8 and 10.[3]

Alternatively, activated agents like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be used, offering different reactivity profiles depending on the substrate.[1]

1.2. Deprotection of Amines

The removal of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis.[1][7][8] This method is prized for its mild, neutral pH conditions, which preserve many other functional groups.[7][8] The process involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[7] This reduction releases toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

Due to the safety concerns of using H₂ gas, transfer hydrogenation has emerged as a popular alternative.[7] This method uses hydrogen donor molecules like ammonium (B1175870) formate (B1220265) (HCOONH₄) or triethylsilane (Et₃SiH) in the presence of a catalyst.[7]

While stable to most acids and bases, the Cbz group can also be cleaved under harsh acidic conditions, such as with HBr in acetic acid.[1][2][3] More recently, milder acidic methods using reagents like AlCl₃ in hexafluoroisopropanol (HFIP) have been developed, which can selectively remove Cbz in the presence of other acid-labile or reducible groups.[9][10]

Orthogonality and Role in Bioconjugation

In complex syntheses, such as those required for bioconjugates and modified peptides, multiple functional groups must be protected and deprotected in a specific sequence. This requires an "orthogonal" set of protecting groups, where each group can be removed under specific conditions without affecting the others.[2][11][12] The Cbz group is a key player in such strategies, often used alongside the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]

-

Cbz Group: Stable to the acidic conditions used to remove Boc (e.g., trifluoroacetic acid) and the basic conditions used to remove Fmoc (e.g., piperidine).[1][2] It is selectively removed by hydrogenolysis.

-

Boc Group: Removed by strong acids (e.g., TFA, HCl).[2]

This orthogonality allows chemists to precisely control which amine is deprotected at each step of a synthesis, enabling the construction of highly complex biomolecules.[6][8] For example, in the synthesis of a branched peptide, the lysine (B10760008) side chain might be protected with Cbz, while the N-terminus is protected with Fmoc, allowing for chain elongation at the N-terminus without affecting the lysine side chain.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. youtube.com [youtube.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

The NH2-PEG4-GGFG Linker: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of the NH2-PEG4-GGFG Linker in Antibody-Drug Conjugates.

The NH2-PEG4-GGFG linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated solution for the targeted delivery of cytotoxic payloads to cancer cells. This linker system combines a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a protease-cleavable peptide sequence, ensuring stability in circulation and controlled drug release within the tumor microenvironment. This guide provides a comprehensive overview of its structure, physicochemical properties, and the experimental protocols essential for its evaluation and implementation in ADC development.

Core Structure and Functionality

The NH2-PEG4-GGFG linker is comprised of three key functional units:

-

Amino (NH2) Terminus: A reactive amine group that serves as the primary attachment point for a cytotoxic payload. This conjugation is typically achieved through the formation of a stable amide bond.

-

PEG4 Spacer: A tetra-polyethylene glycol unit that imparts favorable physicochemical properties to the ADC. The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the overall conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] This increased solubility helps to prevent aggregation and can improve the pharmacokinetic profile of the ADC.[1][2]

-

GGFG Peptide Sequence: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[3][4] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic drug.

Physicochemical Properties

The integration of the PEG4 spacer and the GGFG peptide sequence results in a linker with a unique set of properties that are highly advantageous for ADC development. A summary of these properties is presented in the table below.

| Property | Value/Description | Significance in ADC Development |

| Molecular Formula | C29H46N6O12 (for a derivative) | Precise mass for characterization and quality control. |

| Molecular Weight | 670.71 g/mol (for a derivative) | Influences the overall size and diffusion characteristics of the ADC. |

| Solubility | Enhanced aqueous solubility | The PEG4 component mitigates the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation.[1][5] |

| Plasma Stability | High | ADCs utilizing a GGFG linker have demonstrated excellent stability in plasma, with as little as 1-2% drug release observed over a 21-day period.[6] This minimizes off-target toxicity. |

| Cleavage Mechanism | Enzymatic (Cathepsin-mediated) | The GGFG sequence is selectively cleaved by lysosomal proteases, particularly Cathepsin L, ensuring targeted drug release within cancer cells.[3] |

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC constructed with an NH2-PEG4-GGFG linker is contingent upon a series of well-orchestrated events, as depicted in the signaling pathway diagram below.

Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the tumor cell. The ADC is then trafficked through the endosomal pathway to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin L, within the lysosome facilitate the cleavage of the GGFG peptide sequence in the linker.[3] This cleavage event liberates the cytotoxic payload from the antibody, allowing it to diffuse into the cytoplasm and exert its therapeutic effect, ultimately leading to apoptosis of the cancer cell.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of the NH2-PEG4-GGFG linker.

Synthesis of NH2-PEG4-GGFG Linker

The synthesis of the NH2-PEG4-GGFG linker is typically achieved through a combination of solid-phase peptide synthesis (SPPS) for the GGFG peptide fragment and subsequent solution-phase coupling with the PEG4 moiety.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Fmoc-NH-PEG4-COOH

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS) of Fmoc-GGFG-OH:

-

Swell the Fmoc-Gly-Wang resin in DMF.

-

Perform sequential coupling of Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH using HBTU and DIEA as coupling agents.

-

After each coupling step, deprotect the Fmoc group using 20% piperidine in DMF.

-

Upon completion of the peptide sequence, wash the resin thoroughly with DMF and DCM.

-

Cleave the Fmoc-GGFG-OH peptide from the resin using the TFA cleavage cocktail.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry under vacuum.

-

Purify the crude Fmoc-GGFG-OH by reverse-phase HPLC.

-

-

Coupling of Fmoc-GGFG-OH with NH2-PEG4-COOH:

-

Dissolve the purified Fmoc-GGFG-OH and Fmoc-NH-PEG4-COOH in a suitable solvent such as DMF.

-

Activate the carboxylic acid of Fmoc-GGFG-OH with a coupling agent (e.g., HBTU/DIEA).

-

Add the NH2-PEG4-COOH to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).

-

Remove the solvent under reduced pressure.

-

-

Final Deprotection and Purification:

-

Treat the resulting Fmoc-GGFG-PEG4-COOH with 20% piperidine in DMF to remove the final Fmoc group.

-

Purify the crude NH2-PEG4-GGFG-COOH by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

-

Cathepsin-Mediated Cleavage Assay

This assay is designed to evaluate the susceptibility of the GGFG peptide sequence to cleavage by cathepsins.

Materials:

-

NH2-PEG4-GGFG linker conjugated to a fluorescent probe or a payload with a distinct mass.

-

Recombinant human Cathepsin L

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Quenching solution (e.g., 10% TFA)

-

LC-MS system

Procedure:

-

Prepare a stock solution of the linker-payload conjugate in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the assay buffer.

-

Activate the Cathepsin L according to the manufacturer's instructions.

-

Initiate the cleavage reaction by adding the activated Cathepsin L to the linker-payload solution. A control reaction without the enzyme should be run in parallel.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS to separate and quantify the intact linker-payload and the cleaved payload.

-

Calculate the percentage of cleavage at each time point to determine the cleavage kinetics.

In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in human plasma, which is crucial for predicting its in vivo performance.

Materials:

-

ADC containing the NH2-PEG4-GGFG linker

-

Human plasma

-

Incubator at 37°C

-

Affinity capture beads (e.g., Protein A or anti-human IgG)

-

LC-MS system

Procedure:

-

Incubate the ADC in human plasma at a defined concentration at 37°C.

-

At various time points (e.g., 0, 24, 48, 96 hours, and up to 21 days), collect aliquots of the plasma-ADC mixture.

-

Isolate the ADC from the plasma using affinity capture beads.

-

Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload release.

-

Alternatively, the plasma supernatant (after ADC capture) can be analyzed by LC-MS/MS to quantify the amount of released payload.

Conclusion

The NH2-PEG4-GGFG linker represents a significant advancement in the field of antibody-drug conjugates. Its thoughtful design, which balances hydrophilicity, stability, and controlled enzymatic cleavage, addresses many of the challenges associated with earlier linker technologies. The detailed protocols provided in this guide offer a framework for the synthesis and rigorous evaluation of this linker, enabling researchers and drug developers to harness its full potential in the creation of next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Buy NH2-PEG4-GGFG-CH2-O-CH2-Cbz [smolecule.com]

An In-depth Technical Guide to Cathepsin-Mediated Cleavage of GGFG Linkers in Antibody-Drug Conjugates

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] These complex biotherapeutics consist of three main components: a monoclonal antibody for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects them.[3][4] The linker is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the target cell.[5][6]

Cleavable linkers are designed to be stable in the bloodstream but to break apart under specific conditions prevalent inside cancer cells, such as the acidic and enzyme-rich environment of the lysosome.[5][7] Among these, protease-sensitive linkers, which are cleaved by enzymes overexpressed in tumor cells, are widely used.[5][6] This guide provides a detailed technical overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, focusing on its mechanism of cleavage by lysosomal Cathepsin proteases, a key process for the efficacy of several successful ADCs.[1][3]

The GGFG Linker: A Design for Stability and Targeted Release

The GGFG linker is a tetrapeptide sequence specifically designed for ADCs that utilize highly potent payloads, such as the topoisomerase I inhibitor deruxtecan (B607063) (DXd).[1][3] Its design addresses the dual requirements of an effective linker: high stability in systemic circulation to prevent premature drug release and efficient cleavage by intracellular proteases upon internalization into the target cancer cell.[1][3] The clinical success of ADCs like Trastuzumab deruxtecan (DS-8201a), which employs the GGFG linker, highlights its robust compatibility and effectiveness.[3] This linker's design is particularly noted for enabling a high drug-to-antibody ratio (DAR) of up to 8, which enhances therapeutic potency.[3]

Mechanism of Action: From Cell Surface to Payload Release

The journey of a GGFG-linked ADC from the bloodstream to the release of its cytotoxic payload involves a multi-step intracellular trafficking and processing pathway. This process ensures that the potent drug is liberated predominantly inside the target cancer cell.

ADC Internalization and Lysosomal Trafficking

The process begins when the ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and internalized into an endosome.[1][8] The endosome then matures and traffics the ADC to the lysosome, a cellular organelle characterized by a low pH (4.5-5.0) and a high concentration of degradative enzymes.[7][8] Fluorescence microscopy studies have confirmed the co-localization of internalized ADCs with lysosomal markers like Lamp-1, verifying their transport to this compartment.[9]

Cathepsin-Mediated Cleavage

Within the lysosome, the GGFG linker is exposed to a variety of proteases, most notably Cathepsin B and Cathepsin L.[3][7] These cysteine proteases are responsible for recognizing and hydrolyzing the peptide sequence.[1][9] The cleavage of the GGFG linker occurs at the amide bond between the C-terminal glycine (B1666218) residue and the self-immolative spacer (e.g., an aminomethoxy group) that connects the linker to the payload.[10] This enzymatic action initiates the release of the drug. Following this primary cleavage, the spacer spontaneously decomposes, liberating the fully active, unmodified cytotoxic payload into the cell's cytoplasm to exert its cell-killing effect.[10][11]

While both Cathepsin B and L can process the GGFG sequence, in vitro studies suggest that Cathepsin L is significantly more efficient.[3] One study reported that Cathepsin L was able to release nearly all of the DXd payload from a GGFG linker within 72 hours, whereas Cathepsin B showed minimal activity in the same timeframe.[7]

Quantitative Analysis of GGFG Linker Cleavage and Stability

The performance of a linker is defined by its stability in plasma and its susceptibility to cleavage in the target environment. Quantitative data from various studies underscore the excellent balance achieved by the GGFG linker.

Table 1: Plasma Stability of GGFG-Containing ADCs

This table summarizes the stability of ADCs utilizing the GGFG linker in plasma, demonstrating minimal premature drug release, which is crucial for reducing systemic toxicity.

| ADC Construct | Plasma Source | Incubation Time | % Drug Release | Citation |

| DS-8201a (GGFG-DXd) | Mouse, Rat, Human | 21 Days | 1-2% | [10] |

Table 2: Comparative In Vitro Cleavage of Peptide Linkers in Human Liver Lysosomes

This table compares the cleavage efficiency of different peptide linkers when incubated with human liver lysosomes, which contain a mixture of cathepsins and other degradative enzymes.

| Linker-Payload | Incubation Time | % Cleavage / Payload Release | Citation |

| Deruxtecan (GGFG) | 24 Hours | Near Complete | [12] |

| Vedotin (Val-Cit) | 30 Minutes | > 80% | [12] |

| Vedotin (Val-Cit) | 24 Hours | Near Complete | [12] |

| Tesirine (Val-Ala) | 24 Hours | Near Complete (slower than Vedotin) | [12] |

Note: The data indicates that while the Val-Cit linker is cleaved very rapidly, the GGFG linker also achieves efficient, near-complete cleavage over a 24-hour period in a lysosomal environment.[12]

Experimental Methodologies

The characterization of ADC linker cleavage and stability relies on a suite of robust in vitro assays. These protocols are fundamental for evaluating linker performance during ADC development.

Protocol 1: In Vitro Lysosomal Cleavage Assay

This assay directly measures the enzymatic cleavage of the linker by lysosomal proteases.

-

Preparation of Lysosomal Fractions: Isolate lysosomal fractions from liver tissue or relevant cancer cell lines (e.g., L540cy cells) via subcellular fractionation using density gradients (e.g., Optiprep).[9] Confirm lysosomal activity using an appropriate enzyme assay, such as an acid phosphatase assay.[13]

-

Incubation: Incubate the ADC (e.g., at 0.05 mg/mL) with the prepared lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.[12] Collect samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

-

Reaction Quenching: Stop the enzymatic reaction at each time point, typically by heat inactivation (e.g., 95°C for 5 minutes) followed by protein precipitation using an organic solvent (e.g., acetonitrile).[12]

-

Sample Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intact ADC, cleaved linker-payload intermediates, and the free payload.[12][14]

-

Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the linker's stability in the bloodstream to predict potential premature drug release.

-

Incubation: Incubate the ADC at a defined concentration in human, rat, or mouse plasma at 37°C.[5][10]

-

Time Points: Collect aliquots at multiple time points over an extended period (e.g., 0, 1, 3, 7, 14, 21 days).[10]

-

Sample Quenching: Immediately quench the reaction by diluting the sample in a cold buffer (e.g., PBS) to stop any potential degradation.[5]

-

ADC Capture: Isolate the ADC from the complex plasma matrix using an affinity capture method, such as Protein A or Protein G beads, which bind to the antibody's Fc region.[5]

-

Analysis: Wash the beads to remove non-specifically bound plasma proteins and then elute the ADC. Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Data Interpretation: Calculate the percentage of intact ADC or the average DAR remaining at each time point to determine the linker's stability and plasma half-life.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the cell-killing ability of the ADC after intracellular processing and payload release.

-

Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload drug. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for internalization, cleavage, and cytotoxic effect (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT or MTS assay, which quantifies metabolic activity.

-

Data Analysis: Plot cell viability against drug concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent ADC will show a low IC50 value in antigen-positive cells but a much higher IC50 in antigen-negative cells, demonstrating target-specific cytotoxicity.[9]

Conclusion

The GGFG tetrapeptide linker is a sophisticated and highly effective component in modern ADC design. Its chemical structure provides exceptional stability in systemic circulation, minimizing off-target toxicity by preventing premature payload release.[1][10] Upon internalization into target cancer cells, it is efficiently cleaved by lysosomal proteases, particularly Cathepsin L, ensuring the targeted and potent release of its cytotoxic cargo.[3][7] The combination of high plasma stability and specific intracellular cleavage makes the GGFG linker a key enabling technology for developing ADCs with a wide therapeutic window, as exemplified by the clinical success of Trastuzumab deruxtecan.[3] The experimental protocols detailed herein provide a robust framework for researchers to evaluate and optimize such linker systems for the next generation of antibody-drug conjugates.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. purepeg.com [purepeg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iphasebiosci.com [iphasebiosci.com]

- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

In-Depth Technical Guide: Physicochemical Properties and Applications of NH2-PEG4-GGFG-CH2-O-CH2-Cbz

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG4-GGFG-CH2-O-CH2-Cbz is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its role in targeted drug delivery. The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a proteolytically cleavable peptide sequence, and protecting groups that facilitate controlled synthesis, making it a valuable tool in the design of sophisticated therapeutic agents.

Physicochemical Properties

The distinct chemical moieties of this compound contribute to its overall physicochemical characteristics. The tetra-PEG linker (PEG4) enhances aqueous solubility and provides a flexible spacer arm.[1] The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a well-established substrate for lysosomal proteases, such as cathepsins, enabling controlled payload release within the target cell.[2][3] The terminal primary amine (NH2) serves as a conjugation point, while the carboxybenzyl (Cbz) group is a common protecting group for the other terminus, preventing unwanted side reactions during synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C36H52N6O12 | [] |

| Molecular Weight | 760.83 g/mol | [] |

| CAS Number | 2914227-55-5 | [] |

| Appearance | White to off-white solid | Inferred from typical peptide properties |

| Purity | >95% (as determined by HPLC) | [1] |

| Solubility | Soluble in DMSO (10 mM) | [5] |

| The PEG4 moiety is expected to confer some aqueous solubility, though the full molecule's solubility in water, PBS, and ethanol (B145695) would require empirical determination. | [1] | |

| Stability | The Cbz group is stable to a wide range of reaction conditions but can be removed by hydrogenolysis or strong acids. The PEG linker is generally stable. The peptide bonds are susceptible to enzymatic cleavage. PEGylation is known to enhance the thermal and pH stability of peptides.[6][7] | [1] |

Experimental Protocols

I. Synthesis of this compound

The synthesis of this molecule is a multi-step process involving solid-phase peptide synthesis (SPPS) for the GGFG sequence, followed by the conjugation of the PEG linker and the Cbz-protected moiety.

A. Solid-Phase Peptide Synthesis (SPPS) of the GGFG Peptide [8][9][10][11]

This protocol outlines the manual synthesis of the GGFG peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

-

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling (Glycine):

-

Pre-activate Fmoc-Gly-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Subsequent Amino Acid Couplings (Phe, Gly, Gly): Repeat steps 2 and 3 for Fmoc-Phe-OH, and then twice for Fmoc-Gly-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3 to expose the N-terminal amine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude H2N-GGFG-NH2 peptide under vacuum.

-

-

B. Conjugation of PEG4 and Cbz-protected moiety (Solution Phase) [12]

This part of the synthesis involves the sequential conjugation of the PEG linker and the Cbz-protected cap to the synthesized GGFG peptide.

-

Materials:

-

Crude H2N-GGFG-NH2 peptide

-

NH2-PEG4-COOH

-

Cbz-O-CH2-COOH

-

Coupling agents (e.g., HATU, HBTU) and activators (e.g., DIPEA)

-

Solvents (e.g., DMF, DMSO)

-

-

Procedure:

-

PEGylation:

-

Dissolve the crude H2N-GGFG-NH2 peptide and NH2-PEG4-COOH (1.1 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification of NH2-PEG4-GGFG-NH2: Purify the product by preparative RP-HPLC.

-

Cbz-protection:

-

Dissolve the purified NH2-PEG4-GGFG-NH2 and Cbz-O-CH2-COOH (1.1 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.2 eq).

-

Stir at room temperature overnight and monitor by LC-MS.

-

-

II. Purification and Characterization

A. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [][14][15]

-

System: Preparative HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Inject the sample onto the equilibrated column.

-

Collect fractions based on the UV chromatogram.

-

Analyze the fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

B. Characterization

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1][16][17][18]

-

Column: Analytical C18 column.

-

Mobile Phase and Gradient: As described for preparative HPLC, but with a faster gradient.

-

Detection: UV at 214 nm and 280 nm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[19][20][21][22][23]

-

Technique: Electrospray Ionization (ESI-MS) is commonly used.

-

Expected Mass: [M+H]+ = 761.84 g/mol .

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.[24][25][26][27]

-

¹H NMR: Characteristic peaks for the PEG backbone (around 3.6 ppm), aromatic protons of phenylalanine and the Cbz group, and amide protons of the peptide.

-

¹³C NMR: Resonances corresponding to the carbonyl groups, aromatic carbons, and the PEG backbone.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action in Antibody-Drug Conjugates (ADCs)

The this compound linker is a critical component in the mechanism of action of ADCs. The following diagram illustrates this process.

Caption: Mechanism of action of an Antibody-Drug Conjugate utilizing a cleavable GGFG linker.

This signaling pathway demonstrates the targeted delivery of a cytotoxic payload to a cancer cell.[3] The ADC binds to a specific antigen on the tumor cell surface, leading to internalization. Inside the cell, the ADC is trafficked to the lysosome, where cathepsins cleave the GGFG linker, releasing the active drug to induce cell death.[2][][28]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification of the linker.

This workflow highlights the key stages, from the initial solid-phase synthesis of the peptide backbone to the final purification and characterization of the complete linker molecule.[29][30][31]

Conclusion

This compound is a sophisticated and versatile linker molecule with well-defined physicochemical properties that are advantageous for the development of targeted therapeutics. Its synthesis, while multi-stepped, relies on established and robust chemical methodologies. The incorporation of a hydrophilic spacer and a selectively cleavable peptide sequence underscores the rational design principles employed in modern drug delivery systems. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar ADC linker technologies. Further empirical studies to fully characterize its solubility and stability in various pharmaceutically relevant media are recommended for specific applications.

References

- 1. jpt.com [jpt.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. researchgate.net [researchgate.net]

- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]

- 6. Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. verifiedpeptides.com [verifiedpeptides.com]

- 21. uab.edu [uab.edu]

- 22. Conserved Peptide Fragmentation as a Benchmarking Tool for Mass Spectrometers and a Discriminating Feature for Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Part:BBa K5237010 - parts.igem.org [parts.igem.org]

- 29. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 30. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]

- 31. pubs.acs.org [pubs.acs.org]

Understanding the Bystander Effect with GGFG-Linked ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and significance of the bystander effect mediated by antibody-drug conjugates (ADCs) featuring a Gly-Gly-Phe-Gly (GGFG) linker. We delve into the critical interplay between the cleavable linker, the properties of the cytotoxic payload, and the resulting impact on heterogeneous tumor cell populations. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for quantifying the bystander effect, and a summary of key quantitative data to inform ADC research and development.

The Core Mechanism: From Targeted Delivery to Bystander Killing

GGFG-linked ADCs represent a sophisticated approach to cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells expressing a specific target antigen. The GGFG tetrapeptide linker is a crucial component, engineered for stability in systemic circulation and selective cleavage by lysosomal proteases, such as Cathepsin B and L, which are often overexpressed in the tumor microenvironment.[1][2]

Upon binding to the target antigen on a cancer cell, the ADC is internalized via receptor-mediated endocytosis.[2][3] Trafficked to the lysosome, the GGFG linker is cleaved, releasing the cytotoxic payload. The efficacy of the bystander effect is fundamentally dependent on the physicochemical properties of this released payload. For a significant bystander effect to occur, the payload must be able to permeate the cell membrane of the target cell and diffuse into the extracellular space, where it can then penetrate and kill adjacent, antigen-negative tumor cells.[] This mechanism is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5][6]

A prime example of an ADC leveraging this mechanism is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a GGFG linker to deliver a potent topoisomerase I inhibitor, DXd. The high membrane permeability of DXd allows it to induce a robust bystander effect, contributing to its efficacy in tumors with varied HER2 expression levels.[5][7][8]

References

- 1. Evolution of the Systems Pharmacokinetics-Pharmacodynamics Model for Antibody-Drug Conjugates to Characterize Tumor Heterogeneity and In Vivo Bystander Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

- 5. agilent.com [agilent.com]

- 6. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]

- 7. researchgate.net [researchgate.net]

- 8. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophilic Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of an ADC.[1] Initially, hydrophobic linkers were commonly employed; however, their use often leads to challenges such as ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly with higher drug-to-antibody ratios (DAR).[2][3] This has driven the development and adoption of hydrophilic linkers, which are designed to overcome these limitations and enhance the therapeutic window of ADCs.[]

This in-depth technical guide provides a comprehensive overview of hydrophilic linkers for ADCs, focusing on their types, physicochemical properties, and impact on ADC performance. It includes a comparative analysis of different hydrophilic linkers, detailed experimental protocols for their synthesis and evaluation, and visualizations of key biological and experimental processes.

The Role and Advantages of Hydrophilic Linkers

The primary function of a linker in an ADC is to stably connect the cytotoxic payload to the antibody in systemic circulation and then efficiently release the payload at the tumor site.[5] Hydrophilic linkers, by virtue of their chemical nature, offer several distinct advantages over their hydrophobic counterparts:

-

Improved Solubility and Reduced Aggregation: The conjugation of hydrophobic payloads can increase the propensity of ADCs to aggregate, which can compromise their efficacy and induce an immunogenic response.[6] Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the ADC, improving its solubility and preventing aggregation.[5] This allows for the conjugation of a higher number of drug molecules per antibody (higher DAR) without sacrificing the physical stability of the ADC.[7]

-

Enhanced Pharmacokinetics: The hydrophilic nature of these linkers can shield the ADC from premature clearance by the reticuloendothelial system.[5] This leads to a longer circulation half-life, increased plasma exposure, and consequently, greater accumulation of the ADC in the tumor tissue.[8][9]

-

Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation issues, hydrophilic linkers enable the development of ADCs with higher DARs.[7] A higher DAR can potentially lead to enhanced potency, as more cytotoxic molecules are delivered to the target cancer cells.[5]

-

Reduced Off-Target Toxicity: By improving solubility and reducing non-specific uptake, hydrophilic linkers can minimize the off-target toxicity of the potent cytotoxic payload.[][5]

Types of Hydrophilic Linkers

Several classes of hydrophilic linkers have been developed and are utilized in ADC design. The most prominent examples include:

-

Polyethylene Glycol (PEG)-Based Linkers: PEG is a highly versatile and widely used hydrophilic polymer in bioconjugation.[8] PEG linkers can vary in length, offering a way to fine-tune the physicochemical properties of the ADC.[8] They are known to improve solubility, reduce aggregation, and prolong circulation time.[10]

-

Peptide Linkers: Certain peptide sequences, particularly those rich in hydrophilic amino acids like serine and glycine, can serve as hydrophilic linkers.[1] These linkers are often designed to be cleaved by specific proteases, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells, ensuring targeted payload release.[11] Commonly used cleavable dipeptide linkers include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[11][12]

-

Glycan Linkers: The carbohydrate moieties (glycans) naturally present on antibodies can be metabolically or enzymatically engineered to incorporate conjugation handles for payload attachment.[] This approach not only provides a site-specific conjugation strategy but also leverages the inherent hydrophilicity of sugars.[]

-

Other Hydrophilic Moieties: Other chemical groups, such as sulfonates and phosphates, can be incorporated into linker structures to increase their hydrophilicity.[]

Data Presentation: Comparative Analysis of Hydrophilic Linkers

The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview of different hydrophilic linkers.

Table 1: Impact of Hydrophilic Linkers on ADC Aggregation and Drug-to-Antibody Ratio (DAR)

| Linker Type | Linker Example | Payload | Achievable DAR | Aggregation (%) | Reference(s) |

| Hydrophobic | SMCC | Maytansinoid | ~3-4 | High | [7] |

| Hydrophilic (PEG) | mPEG24 | MMAE | 8 | Low | [14] |

| Hydrophilic (Peptide) | Val-Ala | PBD Dimer | 7.4 | <10% | [15] |

| Hydrophilic (Peptide) | Val-Cit | MMAE | High DAR challenging due to aggregation | Can be high | [15] |

| Hydrophilic (Glycan) | N/A | MMAE | 2-4 (site-specific) | Minimal (<5%) | [16] |

| Hydrophilic (Sulfonate) | Sulfo-SPDB | Maytansinoid | Higher than hydrophobic linkers | Reduced | [7] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

| Linker Type | Linker Example | Payload | Cell Line | IC50 (pM) | Reference(s) |

| Non-cleavable | SMCC | DM1 | HER2+ | 609 | [17] |

| Peptide (Cleavable) | Val-Ala | MMAE | HER2+ | 92 | [17] |

| Sulfatase-cleavable | N/A | MMAE | HER2+ | 61 | [17] |

| β-Glucuronide (Cleavable) | Glucuronide | MMAE | HER2+ | N/A (demonstrated high potency) | [12] |

| Hydrophilic Macrocycle | Cyclodextrin-Val-Cit | MMAE | CD30+ Karpas-299 | 16-34 | [11][12] |

| Hydrophilic Macrocycle | Crown Ether-Val-Cit | MMAE | CD30+ Karpas-299 | 16-34 | [11][12] |

Table 3: Impact of Hydrophilic Linkers on ADC Pharmacokinetics

| Linker Type | Linker Example | Key Pharmacokinetic Findings | Reference(s) |

| PEGylated | PEG8, PEG12, PEG24 | Longer PEG chains generally lead to longer plasma half-life. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study. | [8][18] |

| Peptide (Val-Ala vs. Val-Cit) | Val-Ala linker showed improved stability in mouse plasma compared to Val-Cit. | Val-Ala linker showed improved stability in mouse plasma compared to Val-Cit. | [12] |

| Sulfatase-cleavable | N/A | Demonstrated high plasma stability (over 7 days in mouse plasma). | [12] |

| β-Glucuronide | N/A | Showed greater stability and efficacy in vivo compared to some peptide linkers. | [12] |

Mandatory Visualizations

Signaling Pathways

Caption: Mechanism of action of an ADC with a cleavable hydrophilic linker.

Experimental Workflows

Caption: General experimental workflow for ADC development.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of ADCs with hydrophilic linkers.

Synthesis of a PEGylated Val-Cit-PABC Linker

This protocol describes a general approach for synthesizing a Valine-Citrulline-p-aminobenzyl alcohol linker with a polyethylene glycol (PEG) moiety.

Materials:

-

Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Maleimidocaproyl (Mc) spacer with an NHS ester

-

Amine-terminated PEG (e.g., NH2-PEGn-COOH)

-

Standard peptide synthesis reagents and solvents (DMF, DCM, DIPEA, TFA)

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

Protocol:

-

Loading of the first amino acid: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-L-Citrulline and DIPEA and agitate until loading is complete. Cap any remaining reactive sites.

-

Fmoc deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

-

Peptide coupling: Dissolve Fmoc-L-Valine, a coupling agent (e.g., HATU), and DIPEA in DMF and add to the deprotected resin. Agitate until the coupling is complete.

-

PEGylation: After Fmoc deprotection of the valine residue, couple the carboxyl group of an amine-terminated PEG to the N-terminus of the dipeptide.

-

Attachment of the self-immolative spacer and conjugation handle: Cleave the peptide-PEG construct from the resin using a mild acid solution (e.g., dilute TFA in DCM). Couple the C-terminus of the cleaved fragment to p-aminobenzyl alcohol (PABOH) using a coupling agent like EEDQ. Subsequently, attach the maleimidocaproyl (Mc) spacer to the amino group of PABOH.

-

Purification: Purify the final linker product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized linker using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[10][19]

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a thiol-reactive hydrophilic linker to a monoclonal antibody through interchain disulfide bond reduction.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

Hydrophilic linker-payload construct with a maleimide (B117702) group

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Reduction: Incubate the mAb with a controlled molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction conditions (temperature, time, and TCEP concentration) should be optimized to achieve the desired average DAR.

-

Linker-Payload Conjugation: Add the hydrophilic linker-payload construct (dissolved in a co-solvent like DMSO if necessary) to the reduced antibody solution. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: After the conjugation reaction is complete, add a quenching reagent like N-acetylcysteine to react with any excess unreacted linker-payload.

-

Purification: Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the purified ADC for its average DAR, drug distribution, aggregation level, and purity using techniques such as UV-Vis spectroscopy, HIC, SEC, and mass spectrometry.[6]

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of an ADC in killing target cancer cells in culture.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium. Add the diluted ADCs and controls to the cells.

-

Incubation: Incubate the plates for a specific duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[5]

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cell line

-

ADC, control antibody, and vehicle solution

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant the human tumor cells into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.

-

ADC Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and administer the ADC, control antibody, or vehicle solution, typically via intravenous injection.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition or tumor regression.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.[5]

Quantitative Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)

This protocol describes the use of DLS to assess the aggregation state of an ADC solution.

Materials:

-

ADC sample in a specific formulation buffer

-

DLS instrument

-

Low-volume cuvettes

Protocol:

-

Sample Preparation: Prepare the ADC sample at a suitable concentration in the desired formulation buffer. Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or large particles.

-

Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

-

Measurement: Place the cuvette with the ADC sample into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

-

Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the size distribution of the particles in the sample. The results are typically presented as the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution. An increase in Rh and PDI is indicative of aggregation.[14][20][21]

Conclusion

Hydrophilic linkers have become an indispensable tool in the design of modern Antibody-Drug Conjugates. By addressing the challenges associated with hydrophobic payloads, these linkers have enabled the development of more stable, efficacious, and safer ADCs with improved pharmacokinetic profiles and the potential for higher drug loading. The continued innovation in hydrophilic linker technology, including the exploration of novel linker chemistries and architectures, will undoubtedly play a crucial role in expanding the therapeutic potential of ADCs in the treatment of cancer and other diseases. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 14. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]

- 15. mycenax.com [mycenax.com]

- 16. One-Pot Conversion of Free Sialoglycans to Functionalized Glycan Oxazolines and Efficient Synthesis of Homogeneous Antibody–Drug Conjugates through Site-Specific Chemoenzymatic Glycan Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]

- 19. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pharmtech.com [pharmtech.com]

- 21. chromatographyonline.com [chromatographyonline.com]